

# Spectroscopic Profile of 2-Propionamidobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2-Propionamidobenzoic acid** (also known as N-propionylanthranilic acid). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from the closely related analogue, 2-acetamidobenzoic acid.

This document also outlines detailed experimental protocols for acquiring NMR, IR, and MS data, providing a practical framework for the characterization of **2-propionamidobenzoic acid** and similar molecules.

## Predicted Spectral Data for 2-Propionamidobenzoic Acid

The following tables summarize the predicted quantitative spectral data for **2-propionamidobenzoic acid**. These predictions are based on the known spectral characteristics of its structural components and comparison with 2-acetamidobenzoic acid.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 2-Propionamidobenzoic Acid

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity    | Integration | Assignment         | Predicted<br>Coupling<br>Constant (J,<br>Hz) |
|-------------------------------------|-----------------|-------------|--------------------|--|
| ~11.5 - 12.0                        | Singlet         | 1H          | -COOH              | -  |
| ~9.0 - 9.5                          | Singlet (broad) | 1H          | -NH-               | -  |
| ~8.1 - 8.3                          | Doublet         | 1H          | Ar-H               | ~8.0   |
| ~7.5 - 7.7                          | Triplet         | 1H          | Ar-H               | ~7.5   |
| ~7.1 - 7.3                          | Triplet         | 1H          | Ar-H               | ~7.5   |
| ~8.5 - 8.7                          | Doublet         | 1H          | Ar-H               | ~8.0   |
| ~2.4 - 2.6                          | Quartet         | 2H          | -CH <sub>2</sub> - | ~7.5   |
| ~1.2 - 1.4                          | Triplet         | 3H          | -CH <sub>3</sub>   | ~7.5   |

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 2-Propionamidobenzoic Acid**

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

| Chemical Shift ( $\delta$ , ppm) | Assignment            |
|----------------------------------|-----------------------|
| ~173 - 175                       | C=O (Amide)           |
| ~169 - 171                       | C=O (Carboxylic Acid) |
| ~140 - 142                       | Ar-C (C-NH)           |
| ~134 - 136                       | Ar-CH                 |
| ~131 - 133                       | Ar-C (C-COOH)         |
| ~122 - 124                       | Ar-CH                 |
| ~120 - 122                       | Ar-CH                 |
| ~115 - 117                       | Ar-CH                 |
| ~30 - 32                         | -CH <sub>2</sub> -    |
| ~9 - 11                          | -CH <sub>3</sub>      |

**Table 3: Predicted Infrared (IR) Spectral Data for 2-Propionamidobenzoic Acid**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group Assignment   |
|--------------------------------|-----------|-------------------------------|
| ~3300 - 2500                   | Broad     | O-H stretch (Carboxylic Acid) |
| ~3250 - 3350                   | Medium    | N-H stretch (Amide)           |
| ~3000 - 3100                   | Medium    | Aromatic C-H stretch          |
| ~2850 - 2980                   | Medium    | Aliphatic C-H stretch         |
| ~1700 - 1725                   | Strong    | C=O stretch (Carboxylic Acid) |
| ~1660 - 1680                   | Strong    | C=O stretch (Amide I)         |
| ~1580 - 1610                   | Medium    | C=C stretch (Aromatic)        |
| ~1520 - 1550                   | Medium    | N-H bend (Amide II)           |

**Table 4: Predicted Mass Spectrometry (MS) Data for 2-Propionamidobenzoic Acid**

| m/z | Relative Intensity | Assignment  |
|-----|--------------------|---|
| 193 | High               | [M] <sup>+</sup> (Molecular Ion)                              |
| 175 | Medium             | [M - H <sub>2</sub> O] <sup>+</sup>                           |
| 137 | High               | [M - C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>           |
| 120 | Medium             | [M - C <sub>2</sub> H <sub>5</sub> CONH] <sup>+</sup>         |
| 92  | Medium             | [C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup> |
| 57  | High               | [C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>               |

**Comparative Spectral Data: 2-Acetamidobenzoic Acid**

For reference and comparison, the experimental spectral data for 2-acetamidobenzoic acid is provided below.

**Table 5: <sup>1</sup>H NMR Spectral Data for 2-Acetamidobenzoic Acid**

Solvent: DMSO-d<sub>6</sub>

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment       |
|----------------------------------|--------------|-------------|------------------|
| 13.34                            | Singlet      | 1H          | -COOH            |
| 11.23                            | Singlet      | 1H          | -NH-             |
| 8.43                             | Doublet      | 1H          | Ar-H             |
| 7.97                             | Doublet      | 1H          | Ar-H             |
| 7.61                             | Triplet      | 1H          | Ar-H             |
| 7.17                             | Triplet      | 1H          | Ar-H             |
| 2.15                             | Singlet      | 3H          | -CH <sub>3</sub> |

**Table 6:  $^{13}\text{C}$  NMR Spectral Data for 2-Acetamidobenzoic Acid**

Solvent: DMSO-d<sub>6</sub>

| Chemical Shift ( $\delta$ , ppm) | Assignment            |
|----------------------------------|-----------------------|
| 169.3                            | C=O (Amide)           |
| 169.1                            | C=O (Carboxylic Acid) |
| 140.9                            | Ar-C (C-NH)           |
| 134.1                            | Ar-CH                 |
| 131.2                            | Ar-C (C-COOH)         |
| 122.9                            | Ar-CH                 |
| 120.7                            | Ar-CH                 |
| 116.5                            | Ar-CH                 |
| 23.1                             | -CH <sub>3</sub>      |

## Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectral data discussed in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-propionamidobenzoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., ' zgpg30' on Bruker instruments).

- Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of approximately 0 to 200 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
- Analyze the splitting patterns and coupling constants in the  $^1\text{H}$  NMR spectrum.
- Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the molecular structure.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **2-propionamidobenzoic acid** sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

#### Data Acquisition and Analysis:

- Spectral Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  is generally sufficient.
- Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

#### Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the **2-propionamidobenzoic acid** sample (approximately 1  $\mu\text{g}/\text{mL}$  to 10  $\mu\text{g}/\text{mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion polarity (positive or negative ion mode).

#### Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
- Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range (e.g.,  $m/z$  50-500).

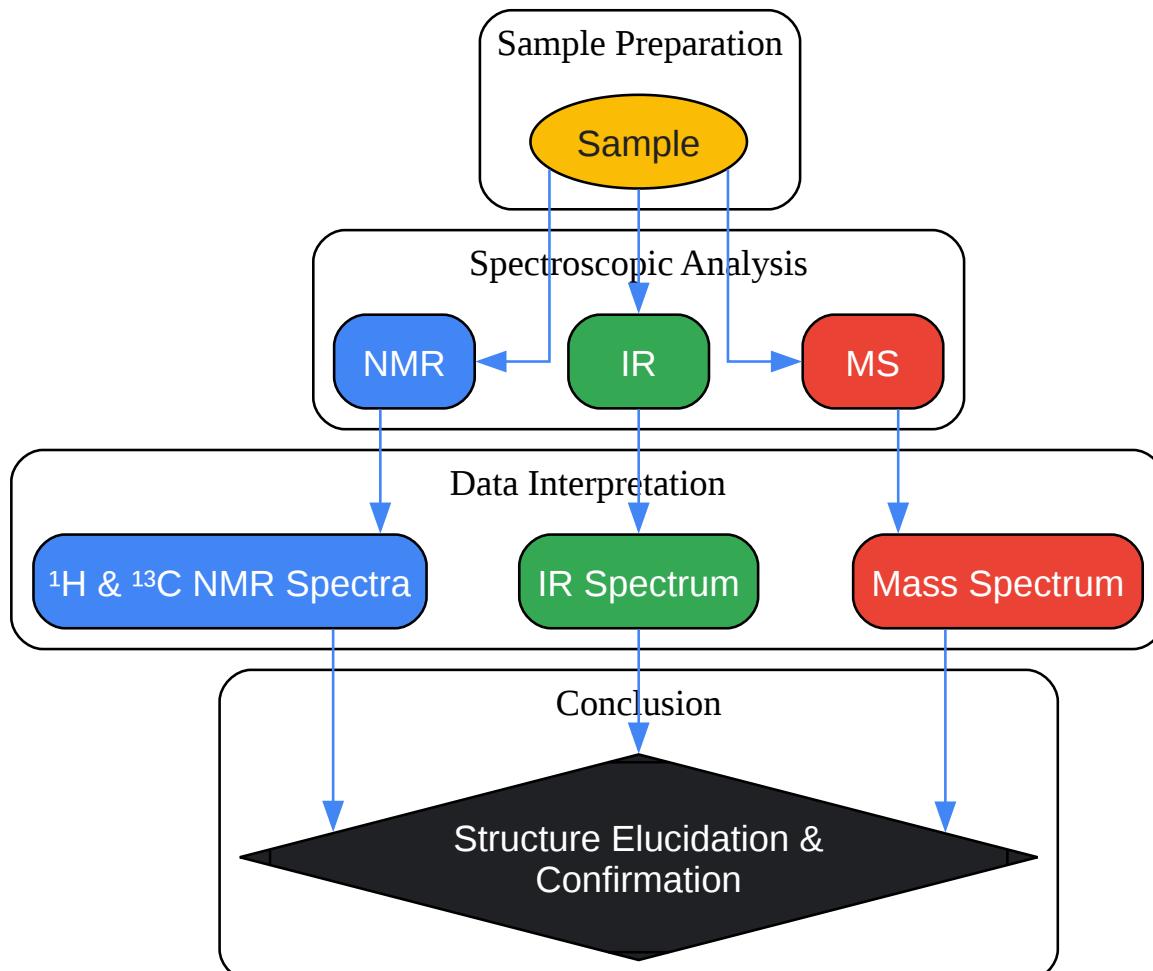
- The instrument will detect the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) and any fragment ions that are formed.

Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

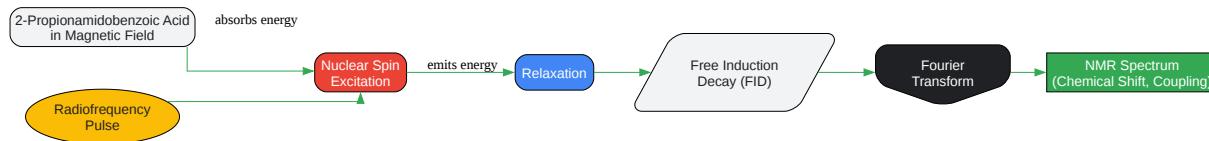
## Visualizing the Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of **2-propionamidobenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-Propionamidobenzoic acid**.

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Caption: Logical pathway from molecule to NMR spectrum.

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